Agarin;Pantherine

Catalog No.
S14708433
CAS No.
57902-18-8
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agarin;Pantherine

CAS Number

57902-18-8

Product Name

Agarin;Pantherine

IUPAC Name

5-(aminomethyl)-1,2-oxazol-3-one;hydrate

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H6N2O2.H2O/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H2

InChI Key

QYGRQAWQDLPUDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CN.O

Agarin, also known as pantherine, is a psychoactive compound primarily found in certain species of mushrooms, notably Amanita muscaria and Amanita pantherina. It is classified as an isoxazole derivative and has gained attention for its sedative-hypnotic, depressant, and hallucinogenic properties. Structurally, it is characterized by the presence of both alcohol and aminomethyl substituents, contributing to its unique pharmacological profile. The compound was first isolated from Amanita pantherina in 1964 and has since been studied for its effects on the central nervous system, particularly as an agonist for the GABA A receptor .

That are significant for its synthesis and biological activity. It can be synthesized through multiple pathways involving isoxazole derivatives. For instance, one method involves the reduction of 3-methoxyisoxazole-5-acetic acid to yield the desired compound. Additionally, it can participate in acid-base reactions that are exothermic in nature . The compound's reactivity is also influenced by its functional groups, which allow it to interact with neurotransmitter receptors effectively.

The synthesis of agarin has been explored through several methods:

  • Bromo-isoxazole Method: Initial synthesis involved refluxing 3-bromo-5-aminomethyl-isoxazole in methanol with potassium hydroxide, followed by hydrolysis to yield agarin.
  • Lithium Acetylide Method: A more reliable three-step synthesis begins with lithium acetylide derived from propargyl chloride, leading to various intermediates before forming agarin.
  • Varasi's Synthesis: This method utilizes inexpensive starting materials and mild conditions, combining 2,3-Dichloro-1-propene with potassium bicarbonate and dibromoformaldoxime to produce agarin with a higher yield .

Agarin has potential applications in various fields:

  • Pharmacology: Due to its psychoactive properties, it is studied for potential therapeutic uses in treating anxiety disorders and epilepsy.
  • Research: Its effects on GABA A receptors make it valuable for neuropharmacological studies aimed at understanding sedative-hypnotic mechanisms.
  • Cultural Practices: In some cultures, mushrooms containing agarin are used for their psychoactive effects in traditional rituals .

Interaction studies of agarin primarily focus on its binding affinity to GABA A receptors. It has been shown to bind effectively at both high- and low-affinity sites, influencing neurotransmission and exhibiting sedative effects. Research indicates that agarin may interact with other compounds found in mushrooms, potentially enhancing or modulating its psychoactive effects .

Several compounds share structural or functional similarities with agarin. These include:

Compound NameStructure TypeKey Properties
MuscimolIsoxazoleGABA A receptor agonist; psychoactive
PsilocinTryptamineHallucinogenic; found in magic mushrooms
Ibotenic AcidAmino AcidPrecursor to muscimol; neurotoxic
AcetylpsilocinTryptamine derivativePsychedelic; serotonergic activity

Uniqueness of Agarin: Unlike muscimol and psilocin, which are more widely studied for their hallucinogenic properties, agarin's unique position as an isoxazole derivative allows for distinct interactions with neurotransmitter systems. Its specific pharmacological profile makes it a candidate for further research into therapeutic applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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